molecular formula C5H9N3 B082614 4,5-Dimethyl-1H-imidazol-2-amine CAS No. 13805-21-5

4,5-Dimethyl-1H-imidazol-2-amine

Cat. No.: B082614
CAS No.: 13805-21-5
M. Wt: 111.15 g/mol
InChI Key: JUWWVCSNLLWQBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dimethyl-1H-imidazol-2-amine, also known as DMI, is an organic compound with a wide range of applications. It is a colorless solid that is soluble in water and has a pungent odor. DMI is used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other compounds. DMI is an important compound in the field of medicinal chemistry and has been studied extensively for its potential applications.

Scientific Research Applications

Chemical Synthesis and Reactivity

4,5-Dimethyl-1H-imidazol-2-amine exhibits unique reactivity patterns, crucial for the synthesis of complex molecules. The compound participates in nucleophilic substitution reactions, facilitating the synthesis of fused imidazoles and new chromophores. It's instrumental in creating compounds with varying electrophilic properties, allowing the introduction of nucleophilic building blocks. The reactions often lead to the formation of compounds with mixed substituted derivatives, which are central to the chemistry of these substances. Notably, these reactions have been used to synthesize new chromophoric systems, highlighting the compound's role in developing molecules with novel optical properties (Atzrodt et al., 2000).

Analytical Chemistry

In the realm of analytical chemistry, this compound derivatives are used in methodologies for detecting and quantifying substances. For instance, capillary liquid chromatography combined with evaporative light-scattering detection leverages these compounds for the separation and detection of heterocyclic aromatic amines in urine samples, reflecting daily intake and exposure. This method is crucial for assessing human exposure to potentially harmful substances, demonstrating the compound's significance in health and safety monitoring (Andrés et al., 2010).

Material Science

In the field of material science, the compound's derivatives are pivotal in studying and enhancing the properties of materials. For instance, research on UV-curable epoxide resins containing tertiary amines, including this compound derivatives, sheds light on the effects of these amines on the physical properties of materials. These studies are crucial for developing materials with tailored properties for advanced opto-electronic applications, indicating the compound's role in material innovation (Chiang & Hsieh, 2008).

Photocatalysis and Gas Sorption

Moreover, the compound contributes to the development of photocatalytic materials and gas sorption systems. Metal-organic frameworks (MOFs) based on this compound derivatives exhibit photocatalytic properties and selective gas adsorption capabilities. These materials are promising for environmental applications, such as pollutant degradation and greenhouse gas capture, highlighting the compound's potential in addressing environmental challenges (Fu, Kang, & Zhang, 2014).

Future Directions

The future directions in the study of 4,5-Dimethyl-1H-imidazol-2-amine and other imidazole derivatives involve the development of new drugs . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

Relevant Papers Several papers have been published on the topic of imidazole and its derivatives . These papers provide valuable information about the synthesis, functionalization, physicochemical characteristics, and biological role of imidazole . They also discuss the therapeutic potential of imidazole-containing compounds .

Properties

IUPAC Name

4,5-dimethyl-1H-imidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-3-4(2)8-5(6)7-3/h1-2H3,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWWVCSNLLWQBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80500033
Record name 4,5-Dimethyl-1H-imidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13805-21-5
Record name 4,5-Dimethyl-1H-imidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.